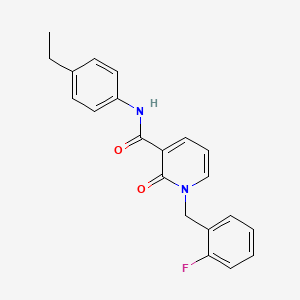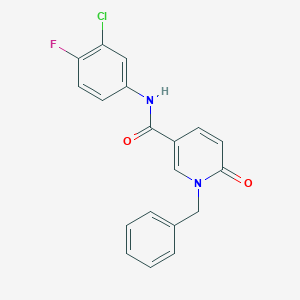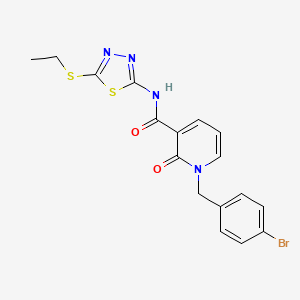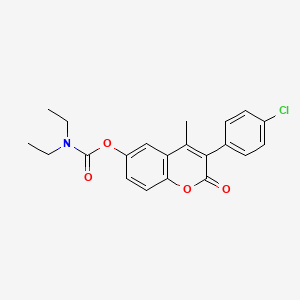![molecular formula C27H27N3O3S B11254159 3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B11254159.png)
3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ベンジル-N-(2-メトキシエチル)-2-{[(4-メチルフェニル)メチル]スルファニル}-4-オキソ-3,4-ジヒドロキナゾリン-7-カルボキサミドは、キナゾリン系に属する合成有機化合物です。キナゾリンは、さまざまな生物活性を示すことが知られており、多くの場合、潜在的な治療的用途のために研究されています。
2. 製法
合成経路と反応条件
3-ベンジル-N-(2-メトキシエチル)-2-{[(4-メチルフェニル)メチル]スルファニル}-4-オキソ-3,4-ジヒドロキナゾリン-7-カルボキサミドの合成は、通常、複数のステップを必要とします。
キナゾリンコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることによって達成できます。
ベンジル基とメトキシエチル基の導入: これらの基は、求核置換反応を介して導入することができます。
スルファニル基の付加: このステップは、通常、穏やかな条件下でチオール試薬を使用します。
最終的なカルボキサミド形成: カルボキサミド基は、通常、カップリング試薬を使用してアミド結合形成反応を介して導入されます。
工業的生産方法
このような化合物の工業的生産方法は、通常、収率と純度を向上させるために上記の合成経路を最適化することを含みます。これには、連続フローリアクター、高度な精製技術、スケーラブルな反応条件の使用が含まれる場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを生成します。
還元: 還元反応は、カルボニル基を標的にし、アルコールに変換することができます。
置換: ベンジル基とメトキシエチル基は、適切な条件下で他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤がしばしば使用されます。
置換: アミンやチオールなどの求核試薬を置換反応に使用できます。
主な生成物
酸化生成物: スルホキシド、スルホン。
還元生成物: アルコール。
置換生成物: 使用される試薬に応じて、さまざまな置換誘導体。
4. 科学研究の応用
化学
この化合物は、特に新しい医薬品の開発における有機合成の構成要素としての可能性について研究されています。
生物学
生物学研究では、生物学的巨大分子との相互作用、および生物活性物質としての可能性について調査される可能性があります。
医学
この化合物は、抗癌、抗炎症、または抗菌活性など、治療の可能性について調査される可能性があります。
産業
工業分野では、新しい材料の開発や、他の貴重な化合物の合成における中間体として使用される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Methoxyethyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Addition of the Sulfanyl Group: This step often involves the use of thiol reagents under mild conditions.
Final Carboxamide Formation: The carboxamide group is typically introduced through amide bond formation reactions using coupling reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl and methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and its potential as a bioactive agent.
Medicine
The compound could be explored for its therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In the industrial sector, it may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
3-ベンジル-N-(2-メトキシエチル)-2-{[(4-メチルフェニル)メチル]スルファニル}-4-オキソ-3,4-ジヒドロキナゾリン-7-カルボキサミドの作用機序は、その特定の生物学的標的に依存します。一般に、キナゾリン誘導体は、酵素、受容体、または他のタンパク質と相互作用し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
6. 類似の化合物との比較
類似の化合物
4-オキソ-3,4-ジヒドロキナゾリン誘導体: これらの化合物は、キナゾリンコアを共有し、同様の生物活性を示す可能性があります。
ベンジル置換キナゾリン: キナゾリンコアにベンジル基が結合した化合物。
スルファニル置換キナゾリン: キナゾリンコアにスルファニル基が結合した化合物。
独自性
3-ベンジル-N-(2-メトキシエチル)-2-{[(4-メチルフェニル)メチル]スルファニル}-4-オキソ-3,4-ジヒドロキナゾリン-7-カルボキサミドにおけるベンジル、メトキシエチル、およびスルファニル基のユニークな組み合わせは、他のキナゾリン誘導体と比較して、独自の生物学的特性と反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
4-Oxo-3,4-dihydroquinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities.
Benzyl-Substituted Quinazolines: Compounds with benzyl groups attached to the quinazoline core.
Sulfanyl-Substituted Quinazolines: Compounds with sulfanyl groups attached to the quinazoline core.
Uniqueness
The unique combination of benzyl, methoxyethyl, and sulfanyl groups in 3-Benzyl-N-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide may confer distinct biological properties and reactivity compared to other quinazoline derivatives.
特性
分子式 |
C27H27N3O3S |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
3-benzyl-N-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C27H27N3O3S/c1-19-8-10-21(11-9-19)18-34-27-29-24-16-22(25(31)28-14-15-33-2)12-13-23(24)26(32)30(27)17-20-6-4-3-5-7-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,31) |
InChIキー |
AESFBDGNNPOBID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NCCOC)C(=O)N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methoxy-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11254076.png)
![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide](/img/structure/B11254091.png)
![1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11254114.png)
![2-(4-Methoxyphenyl)-6-((4-methylbenzyl)thio)imidazo[1,2-b]pyridazine](/img/structure/B11254117.png)

![4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11254125.png)
![4-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]morpholine](/img/structure/B11254133.png)
![ethyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11254149.png)
![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254150.png)

![N-(4-ethylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11254157.png)

![N-(4-fluorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11254171.png)

